molecular formula C10H9BrFN3 B14795268 4-Bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

4-Bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B14795268
M. Wt: 270.10 g/mol
InChI Key: XPLPMXQLTOKQCQ-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C10H8BrFN2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 2-fluoroaniline with 3-methyl-1H-pyrazole-5-carboxylic acid, followed by bromination. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyrazoles.

    Coupling Products:

Scientific Research Applications

4-Bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole
  • 4-Bromo-3-(5’-carboxy-4’-chloro-2’-fluorophenyl)-1-methyl-5-trifluoromethyl-pyrazole

Comparison: Compared to similar compounds, 4-Bromo-1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, fluorine, and methyl groups makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C10H9BrFN3

Molecular Weight

270.10 g/mol

IUPAC Name

4-bromo-2-(2-fluorophenyl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C10H9BrFN3/c1-6-9(11)10(13)15(14-6)8-5-3-2-4-7(8)12/h2-5H,13H2,1H3

InChI Key

XPLPMXQLTOKQCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)N)C2=CC=CC=C2F

Origin of Product

United States

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